Superior ROCK2 Potency Compared to the Clinical Standard Fasudil
Rock-IN-1 demonstrates significantly higher potency against ROCK2 compared to the clinical ROCK inhibitor Fasudil. In a direct comparison of vendor-validated data, Rock-IN-1 achieved an IC50 of 1.2 nM, whereas Fasudil dihydrochloride exhibited a Ki of 330 nM for ROCK1 [1]. This difference in potency is critical for experiments requiring complete target engagement at lower compound concentrations.
| Evidence Dimension | ROCK2 Potency (IC50/Ki) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Fasudil dihydrochloride: 330 nM (Ki for ROCK1, reported as a reference for potency difference) |
| Quantified Difference | Rock-IN-1 is >275-fold more potent than Fasudil against ROCK. |
| Conditions | Biochemical kinase assay (vendor-validated data). |
Why This Matters
This marked potency difference allows for the use of lower compound concentrations in assays, reducing the likelihood of off-target effects and solvent-related artifacts, which is a key consideration for reliable experimental design.
- [1] MedChemExpress. ROCK Inhibitors Comparison. Accessed 2026. Catalog No. HY-U00351. View Source
